molecular formula C12H23NO4 B7796809 2-{[(Tert-butoxy)carbonyl]amino}-3-ethylpentanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-3-ethylpentanoic acid

Cat. No.: B7796809
M. Wt: 245.32 g/mol
InChI Key: IWFUADFCRJVRNH-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-ethylpentanoic acid is a specialty amino acid derivative designed for use in organic synthesis and peptide chemistry. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino functionality. The Boc group is a cornerstone in synthetic organic chemistry, prized for its stability under basic conditions and its selective removal under mild acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) . This characteristic makes it an ideal building block for the sequential synthesis of complex peptides, allowing for precise control over the growing chain. As a protected amino acid, its primary research application is in the solid-phase and solution-phase synthesis of peptides. The branched 3-ethylpentyl side chain in the structure may be utilized to introduce specific steric, hydrophobic, or conformational properties into a peptide sequence, which is valuable in structure-activity relationship (SAR) studies. Researchers employ such customized amino acids in medicinal chemistry for developing novel therapeutic candidates, in biochemical research to probe protein function, and in materials science. The product is offered with the guarantee of high purity and consistency, which is critical for achieving high yields and reproducibility in sensitive multi-step syntheses. Handling and Usage Note: This product is labeled "For Research Use Only" and is intended for laboratory research purposes. It is strictly not for use in diagnostic procedures, drug applications, or any form of personal use.

Properties

IUPAC Name

3-ethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-6-8(7-2)9(10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFUADFCRJVRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The amino group of 2-amino-3-ethylpentanoic acid undergoes nucleophilic attack on the electrophilic carbonyl carbon of Boc-Cl. A base (e.g., triethylamine, pyridine) deprotonates the amine, enhancing its reactivity. The reaction proceeds under anhydrous conditions in inert solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

Typical Procedure :

  • Dissolve 2-amino-3-ethylpentanoic acid (1 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) dropwise at 0°C under nitrogen.

  • Introduce Boc-Cl (1.1 eq) slowly to avoid exothermic side reactions.

  • Stir the mixture at room temperature for 4–6 hours.

  • Quench with aqueous HCl (1M), extract with DCM, and dry over Na₂SO₄.

  • Purify via silica gel chromatography (ethyl acetate/hexane) or recrystallization.

Optimization and Challenges

  • Base Selection : Triethylamine outperforms pyridine in minimizing side products like N,N-di-Boc derivatives.

  • Stoichiometry : A slight excess of Boc-Cl (1.1 eq) ensures complete conversion without overprotection.

  • Solvent Effects : THF increases reaction rate compared to DCM but may require lower temperatures to control exotherms.

Yield : 80–85% with >95% purity by HPLC.

Method B: Boc₂O-Activated Protection

Reaction Design

Di-tert-butyl dicarbonate (Boc₂O) serves as a milder alternative to Boc-Cl, particularly for acid-sensitive substrates. The reaction employs catalytic bases such as 4-dimethylaminopyridine (DMAP) to activate the carbonyl group.

Representative Protocol :

  • Suspend 2-amino-3-ethylpentanoic acid (1 eq) in dry THF.

  • Add DMAP (0.1 eq) and Boc₂O (1.05 eq).

  • Stir at room temperature for 12–18 hours.

  • Concentrate under reduced pressure and purify via flash chromatography.

Advantages and Limitations

  • Reduced Side Reactions : Boc₂O’s lower electrophilicity minimizes overprotection and hydrolysis.

  • Extended Reaction Time : Longer durations (12+ hours) are required for complete conversion.

  • Cost Considerations : Boc₂O is more expensive than Boc-Cl, limiting industrial scalability.

Yield : 75–78% with 90–92% purity.

Comparative Analysis of Methods

ParameterMethod A (Boc-Cl)Method B (Boc₂O)
Reagent Cost LowHigh
Reaction Time 4–6 hours12–18 hours
Yield 80–85%75–78%
Purity >95%90–92%
Side Products Di-Boc derivativesMinimal
Industrial Feasibility Preferred for scale-upLimited by cost

Advanced Techniques and Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 50–70% while maintaining yields. For example, 30 minutes at 60°C in DCM with Boc-Cl achieves 82% yield.

Continuous Flow Chemistry

Microreactors enable precise temperature control and rapid mixing, enhancing reproducibility. A pilot-scale study reported 87% yield using Boc-Cl in a continuous flow system.

Enantiomeric Purity Control

Chiral HPLC confirms >99% enantiomeric excess (ee) when starting from optically pure 2-amino-3-ethylpentanoic acid. Racemization is negligible below 25°C.

Characterization and Quality Control

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 2.35 (m, 2H, CH₂CH₃), 4.15 (d, 1H, NH).

    • ¹³C NMR : δ 28.2 (Boc CH₃), 155.1 (C=O).

  • Mass Spectrometry :

    • ESI-MS : m/z 246.3 [M+H]⁺ (calc. 245.32).

  • High-Performance Liquid Chromatography (HPLC) :

    • Retention time: 8.2 min (C18 column, acetonitrile/water).

Industrial-Scale Production Insights

Large-scale synthesis prioritizes cost efficiency and safety:

  • Solvent Recovery : DCM and THF are recycled via distillation.

  • Waste Management : Quench solutions neutralized before disposal to mitigate environmental impact.

  • Automation : Robotic platforms handle Boc-Cl addition to minimize exposure risks .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-ethylpentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The Boc-protected amino acid family exhibits diversity in substituent position, chain length, and functional groups. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight Substituent Position/Type CAS Number Key Properties/Applications Source
2-{[(Tert-butoxy)carbonyl]amino}-3-ethylpentanoic acid C₁₂H₂₃NO₄ (inferred) ~257.3 (calculated) 2-amino, 3-ethyl N/A Hypothesized use in peptide synthesis with enhanced steric hindrance N/A
(3S)-3-{[(tert-Butoxy)carbonyl]amino}pentanoic acid C₁₀H₁₉NO₄ 217.27 3-amino, no alkyl EN300-762965 Standard Boc-amino acid; 95% purity
(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid C₁₁H₂₁NO₄ 231.29 3-amino, 4-methyl 179412-79-4 Chiral building block for drug intermediates
2-([(tert-Butoxy)carbonyl]amino)-5-(methylsulfanyl)pentanoic acid C₁₁H₂₁NO₄S 287.35 2-amino, 5-(methylsulfanyl) 1503845-12-2 Thioether functionality for redox-active peptides
3-tert-Butoxycarbonylamino-pentanoic acid C₁₀H₁₉NO₄ 217.27 3-amino, no alkyl 557091-78-8 Linear Boc-amino acid; 95% purity
(2S)-4,4-dimethyl-2-[methyl-[(tert-butoxy)carbonyl]amino]pentanoic acid C₁₄H₂₇NO₄ 289.37 2-amino, 4,4-dimethyl, N-methyl 287210-82-6 Branched chain for conformational studies

Key Insights:

Substituent Effects: Steric Bulk: The 3-ethyl group in the target compound increases steric hindrance compared to methyl or hydrogen substituents (e.g., ). This may reduce solubility in polar solvents but enhance stability against enzymatic degradation in peptide chains. Chirality: Enantiomers like (S)-3-Boc-4-methylpentanoic acid (CAS 179412-79-4) are critical for asymmetric synthesis, whereas non-chiral analogs (e.g., 3-Boc-pentanoic acid) serve as generic intermediates . Functional Groups: Compounds with sulfur (e.g., 5-(methylsulfanyl)) or heterocycles (e.g., 1,3-dioxolan-2-yl in CAS 1822578-48-2) enable specialized applications, such as crosslinking or prodrug design .

Synthetic Utility: The Boc group’s stability under acidic conditions allows selective deprotection, as seen in Reference Example 114 (EP 4 374 877 A2), where similar Boc-amino acids are intermediates for benzaldehyde derivatives . Ethyl and methyl substituents influence coupling efficiency: bulkier groups (e.g., 3-ethyl) may slow reaction rates but improve regioselectivity .

Purity and Handling: Most analogs (e.g., EN300-762965, CAS 557091-78-8) are supplied at 95% purity, requiring storage at 2–8°C to prevent Boc-group degradation . Safety protocols for related compounds (e.g., CAS 55780-90-0) recommend avoiding inhalation and using PPE, as Boc-amino acids are typically irritants .

Biological Activity

2-{[(Tert-butoxy)carbonyl]amino}-3-ethylpentanoic acid, often referred to as a β-amino acid derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11H21NO4
  • Molecular Weight : 229.29 g/mol
  • CAS Number : 489446-85-7

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. It has been identified as a potential modulator of several biochemical pathways:

  • Antiviral Activity : Compounds containing β-amino acid moieties have shown promise as neuraminidase inhibitors, which are critical in treating viral infections such as influenza. For instance, derivatives similar to this compound were found to exhibit moderate inhibitory effects on neuraminidase with IC50 values around 50 μM .
  • Anti-inflammatory Effects : Research indicates that β-amino acids can suppress inflammatory responses. In vitro studies demonstrated that certain derivatives could inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor alpha (TNF-α) production in peripheral blood mononuclear cells (PBMCs), showcasing their potential in managing inflammatory conditions .
  • Antimicrobial Activity : The presence of specific substituents on the β-amino acid structure has been linked to enhanced antimicrobial properties. Compounds with urea and thiourea functionalities exhibited increased activity against various microbial strains compared to standard antibiotics .

Table 1: Summary of Biological Activities

Activity TypeCompound EffectivenessReference
AntiviralModerate neuraminidase inhibition (IC50 = 50 μM)
Anti-inflammatoryInhibition of TNF-α production in PBMCs
AntimicrobialEnhanced activity against microbial strains

Detailed Research Findings

A study conducted on a series of β-amino acid derivatives, including this compound, highlighted their potential as scaffolds for drug development. The compounds were synthesized using high-throughput methods, allowing for rapid screening against multiple biological targets. Notably, some derivatives demonstrated significant agonistic activity at the A3 adenosine receptor, which is implicated in various physiological processes including inflammation and immune response modulation .

Potential Therapeutic Applications

Given its diverse biological activities, this compound may have several therapeutic applications:

  • Viral Infections : As a neuraminidase inhibitor, it could be developed into a treatment for influenza and other viral diseases.
  • Inflammatory Diseases : Its ability to modulate TNF-α production makes it a candidate for treating autoimmune and inflammatory disorders.
  • Infection Control : The antimicrobial properties suggest potential use in developing new antibiotics or adjunct therapies for resistant infections.

Q & A

Q. What are the standard synthetic routes for preparing 2-{[(Tert-butoxy)carbonyl]amino}-3-ethylpentanoic acid, and how are yields optimized?

The synthesis typically involves:

  • Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) anhydride or Boc chloride in the presence of a base (e.g., triethylamine) under inert conditions .
  • Step 2 : Alkylation or substitution reactions to introduce the ethylpentanoic acid backbone. Solvent choice (e.g., DMF, THF) and temperature (0–25°C) critically influence reaction efficiency .
  • Yield Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of Boc reagent) and reaction time (12–24 hours) improves yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Chromatography : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) confirms purity .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 1.4 ppm (Boc tert-butyl group) and δ 4.2 ppm (α-proton adjacent to the Boc-protected amine) verify structure .
    • IR : Stretching bands at ~1680–1700 cm⁻¹ (C=O of Boc and carboxylic acid) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = calculated for C₁₃H₂₄NO₄⁺) .

Q. What solvents and storage conditions are recommended for this compound?

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. A stock solution in DMSO (10 mM) is stable at -20°C for 6 months .
  • Storage : Store under argon at -20°C to prevent Boc deprotection or hydrolysis .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives for targeted bioactivity?

  • Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and intermediates for derivatization reactions (e.g., amide coupling) .
  • Docking Studies : Molecular docking with enzymes (e.g., proteases) identifies potential binding modes of derivatives. Software like AutoDock Vina screens substituent effects on affinity .
  • Example : Modifying the ethylpentanoic chain with fluorinated groups may enhance metabolic stability, as predicted by logP and polar surface area calculations .

Q. What strategies resolve contradictions in reported bioactivity data for Boc-protected amino acid derivatives?

  • Experimental Replication : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental variability .
  • Dose-Response Curves : Use Hill slope analysis to differentiate nonspecific binding (shallow slopes) from target-specific interactions .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 743255) with in-house results to identify outliers .

Q. How do stereochemical considerations impact the compound’s utility in peptide synthesis?

  • Chiral Integrity : Racemization during Boc deprotection (e.g., using TFA) can occur at high temperatures. Monitoring via chiral HPLC (e.g., Chirobiotic T column) ensures retention of configuration .
  • Solid-Phase Synthesis : Incorporate the compound as a building block using HBTU/DIPEA activation. X-ray crystallography of intermediate crystals confirms stereochemistry .

Methodological Recommendations

  • Contradiction Resolution : Use factorial design (e.g., 2³ experiments) to test interactions between variables like temperature, solvent, and catalyst .
  • Safety Protocols : Employ fume hoods and PPE (nitrile gloves, safety goggles) during synthesis, referencing SDS guidelines for handling Boc-protected compounds .

For structural analogs and further applications, consult PubChem (CID 7176385) and ECHA databases .

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